3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide
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Overview
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C20H17Cl2NOS2 It is known for its unique structure, which includes a thiophene ring, a dichlorobenzyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a dichlorobenzyl halide reacts with a thiol group.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorobenzyl and dimethylphenyl groups can enhance binding affinity to these targets, while the thiophene ring may facilitate electron transfer or other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide
- 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-furanecarboxamide
- 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-pyridinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NOS2/c1-12-6-7-14(10-13(12)2)23-20(24)19-18(8-9-25-19)26-11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFSLAHNHOUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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